2-Methoxy-3-methylpentanoic acid
Overview
Description
2-Methoxy-3-methylpentanoic acid is an organic compound with the molecular formula C7H14O3. It is a carboxylic acid derivative characterized by the presence of a methoxy group and a methyl group attached to a pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the esterification of 3-methylpentanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired carboxylic acid. Another method involves the alkylation of 2-methoxypentanoic acid with a methylating agent under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and binding affinity to enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating its incorporation into biological systems and influencing metabolic pathways .
Comparison with Similar Compounds
2-Methoxypentanoic acid: Lacks the methyl group, resulting in different reactivity and applications.
3-Methylpentanoic acid: Lacks the methoxy group, affecting its chemical properties and uses.
2-Methoxy-3-methylbutanoic acid: Similar structure but with a shorter carbon chain, leading to variations in physical and chemical properties.
Uniqueness: 2-Methoxy-3-methylpentanoic acid is unique due to the presence of both methoxy and methyl groups on the pentanoic acid backbone. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-methoxy-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(10-3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDNPOWPQIVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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